5-Bromo-6,7-dimethylbenzo[d]oxazol-2-amine
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Overview
Description
5-Bromo-6,7-dimethylbenzo[d]oxazol-2-amine is a heterocyclic compound with the molecular formula C9H9BrN2O and a molecular weight of 241.08 g/mol . It is a derivative of benzoxazole, characterized by the presence of bromine and methyl groups on the benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6,7-dimethylbenzo[d]oxazol-2-amine typically involves the reaction of 2-amino-4-bromophenol with methanol at room temperature. The solid bromide is added to the stirred solution of 2-amino-4-bromophenol, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reactant concentrations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6,7-dimethylbenzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
5-Bromo-6,7-dimethylbenzo[d]oxazol-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, aiding in the development of new compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromo-6,7-dimethylbenzo[d]oxazol-2-amine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-bromo-benzoxazole
- 5-Bromo-2-benzoxazolamine
- 4-Methyl-1,3-benzothiazol-2-yl azanium chloride
Uniqueness
5-Bromo-6,7-dimethylbenzo[d]oxazol-2-amine is unique due to the presence of both bromine and methyl groups on the benzene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications, differentiating it from other benzoxazole derivatives .
Properties
IUPAC Name |
5-bromo-6,7-dimethyl-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c1-4-5(2)8-7(3-6(4)10)12-9(11)13-8/h3H,1-2H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGHQRNNSNNWAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1C)OC(=N2)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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